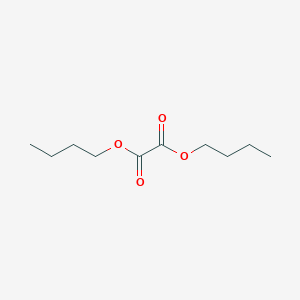

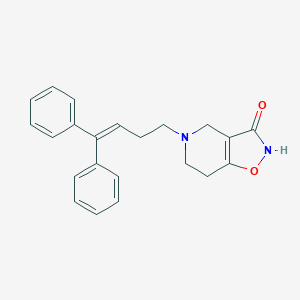

N-Propionyl-(2R)-bornane-10,2-sultam

概要

説明

Synthetic opioids, such as fentanyl and its analogs, have been used for many years for the treatment of severe to moderate pain . They interact with the opioid receptors within the human body to produce a wide range of physiological effects .

Synthesis Analysis

Synthetic opioids are designed to mimic the effects of psychoactive groups, which are often abused drugs . The popularity of synthetic opioids relates to changes in criminal markets, pricing, potency, availability compared to classic opioids, ease of transport and use, rapid effect and lack of detection by conventional testing technologies .

Molecular Structure Analysis

The molecular structure of synthetic opioids is crucial to their function. For example, fentanyl is a synthetic μ-opioid agonist with a wide margin of safety . Its structure has been modified to create a family of powerful synthetic opioid analgesics used for managing pain .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of synthetic opioids are complex and varied . For example, fentanyl is metabolized to norfentanyl in human duodenal microsomes .

Physical And Chemical Properties Analysis

The physical and chemical properties of synthetic opioids vary widely. For example, N-propionyl Norfentanyl is a crystalline solid with a molecular formula of C17H24N2O2 and a formula weight of 288.4 .

科学的研究の応用

Diastereoselective Reactions

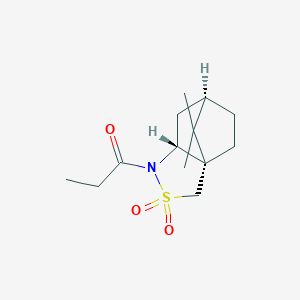

N-Propionyl-(2R)-bornane-10,2-sultam and its derivatives have been extensively studied in diastereoselective reactions. For example, Raszplewicz et al. (2003) demonstrated its use in the highly diastereoselective addition of Grignard reagents, leading to specific diastereoisomers with high selectivity (Raszplewicz et al., 2003). Similarly, Kudyba et al. (2004) found that it reacts stereoselectively with simple nitro compounds, providing high asymmetric induction (Kudyba et al., 2004).

Synthesis of Chiral Sulfoxides and Sulfinimines

Bornane-10,2-sultam, a close relative of N-Propionyl-(2R)-bornane-10,2-sultam, has been used in the synthesis of chiral sulfoxides and sulfinimines. Oppolzer et al. (1997) showed that it can be stereoselectively converted to diastereomerically pure forms, which react with various nucleophiles to yield products with excellent yields and enantioselectivities (Oppolzer et al., 1997).

Cycloaddition Reactions

N-Propionyl-(2R)-bornane-10,2-sultam derivatives have been employed in various cycloaddition reactions. For instance, Bauer et al. (1997) described its use in the Lewis acid-catalyzed diastereoselective imino-Diels-Alder reaction with cyclopentadiene (Bauer et al., 1997). Additionally, Kiegiel et al. (1998) explored its role in asymmetric hetero-Diels-Alder reactions under high-pressure conditions, leading to specific diastereoisomers (Kiegiel et al., 1998).

Application in Organic Synthesis

The compound has found applications in organic synthesis, particularly in the synthesis of natural products and their analogs. Jurczak and Bauer (2000) highlighted its role in providing products of high optical purity in various stereocontrolled syntheses (Jurczak & Bauer, 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMOGQYNLSWGPL-GIPNMCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451412 | |

| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propionyl-(2R)-bornane-10,2-sultam | |

CAS RN |

125664-95-1 | |

| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)

![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)